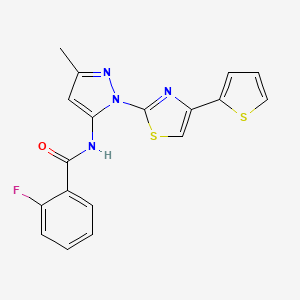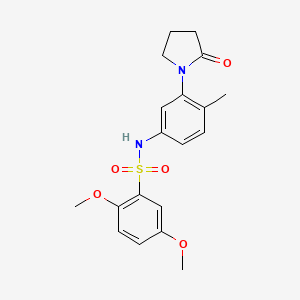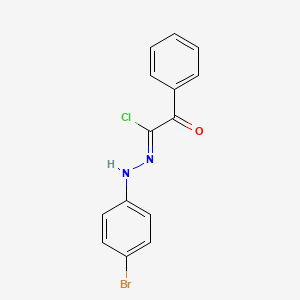![molecular formula C23H18ClF3N6O2S B2896683 N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-06-4](/img/structure/B2896683.png)
N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, which are part of the structure of the given compound, has been a topic of research in the agrochemical and pharmaceutical industries . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .科学的研究の応用
Synthesis and Antimicrobial Evaluation
Compounds with structures similar to the target molecule have been synthesized and evaluated for their antimicrobial properties. For example, thienopyrimidine derivatives, which share a heterocyclic motif with the compound , have shown pronounced antimicrobial activity. These compounds were synthesized through a series of reactions involving heteroaromatic o-aminonitrile, showcasing the potential of such structures in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antiproliferative Activity and Enzyme Inhibition
Further research into [1,2,4]triazolo[4,3-b]pyridazine derivatives has explored their potential in inhibiting cell proliferation and specific enzymes. A study developed a small library of these derivatives, demonstrating that while they lost some activities compared to their precursors, they inhibited the proliferation of endothelial and tumor cells. This suggests a pathway for the development of novel anticancer agents (Ilić et al., 2011).
Metal-Free Synthesis Techniques
Innovative synthesis techniques have also been applied to related structures, such as the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. This method, which features high yields and short reaction times, could potentially be adapted to synthesize the compound , offering an efficient route to explore its applications further (Zheng et al., 2014).
Molecular Docking and In Vitro Screening
The synthesis and screening of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, have been conducted with molecular docking screenings towards specific proteins. Such compounds, related by structural motifs to the compound , exhibit antimicrobial and antioxidant activities, suggesting a broad spectrum of potential biological applications (Flefel et al., 2018).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, assessment of its safety and hazards, and exploration of its potential applications in various industries. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
作用機序
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The compound’s mode of action involves a key hydrogen bonding interaction with the protein, which results in the lowering of the pKa of the cyclic carbamate . This interaction enhances the compound’s ability to inhibit the reverse transcriptase enzyme .
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme can disrupt the replication of certain viruses, including hiv .
Result of Action
The result of the compound’s action is the inhibition of the reverse transcriptase enzyme, which can potentially disrupt the replication of certain viruses . This could lead to a decrease in viral load and an improvement in the patient’s condition.
特性
IUPAC Name |
N-[2-[6-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N6O2S/c24-16-7-6-15(23(25,26)27)12-17(16)29-20(34)13-36-21-9-8-18-30-31-19(33(18)32-21)10-11-28-22(35)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,28,35)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGZKQQSARFBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2896602.png)
![[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2896603.png)
![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)
![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)

![N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2896609.png)
![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)

![2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2896618.png)


